molecular formula C14H23N3O3S2 B2513049 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034356-67-5

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2513049
CAS No.: 2034356-67-5
M. Wt: 345.48
InChI Key: KPUWBVVLEUKOSL-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as DT-010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, this compound has been shown to modulate the expression of various proteins such as Bcl-2 and Bax, which are involved in apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.

Advantages and Limitations for Lab Experiments

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments such as its high purity and stability, as well as its ability to target multiple pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide research, such as exploring its potential in combination therapy with other drugs, optimizing its pharmacokinetics and pharmacodynamics, and developing novel formulations for improved delivery. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo and its potential for clinical application.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic properties in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its application in clinical settings.

Synthesis Methods

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with thiophene-3-carboxylic acid, followed by the addition of N,N-dimethylsulfamoyl chloride and acetic anhydride. The resulting compound is then purified through various methods such as column chromatography and recrystallization.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic properties in various fields such as oncology, neurology, and inflammation. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. In neurology, this compound has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-16(2)22(19,20)17-6-3-12(4-7-17)10-15-14(18)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUWBVVLEUKOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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